

A Technical Guide to the Biological Activity of Ulevostinag (MK-1454)

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Compound of Interest		
Compound Name:	Ulevostinag (isomer 2)	
Cat. No.:	B15136830	Get Quote

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Executive Summary

Ulevostinag, also known as MK-1454, is a potent, synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1] Developed for immuno-oncology applications, Ulevostinag functions by activating the STING pathway, a critical component of the innate immune system, to induce a robust anti-tumor immune response. Administered intratumorally, it has demonstrated the ability to not only inhibit local tumor growth but also to mediate systemic, abscopal effects, particularly when used in combination with checkpoint inhibitors.[1] This guide provides a comprehensive overview of the biological activity, mechanism of action, and key experimental data for Ulevostinag, based on preclinical and clinical findings.

Mechanism of Action: STING Pathway Activation

Ulevostinag mimics the structure of the natural STING ligand, cyclic GMP-AMP (cGAMP), enabling it to bind to and activate the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in the STING dimer, leading to its translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN- α / β) and other pro-inflammatory cytokines such as IL-6 and TNF- α .[1] This cascade initiates a powerful innate immune response, leading to the recruitment and activation of



dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, ultimately resulting in tumor cell death.



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Caption: Ulevostinag-mediated STING signaling pathway.

Quantitative Preclinical and Clinical Data

Ulevostinag has been evaluated in both preclinical murine models and human clinical trials, demonstrating significant biological activity.

Preclinical Efficacy in Murine Tumor Models

Intratumoral administration of Ulevostinag has shown potent anti-tumor effects in syngeneic mouse models.



Model	Ulevostinag Dose	Treatment Regimen	Outcome	Citation
MC38 Colon Adenocarcinoma	5 μg, 20 μg (intratumoral)	Single Dose	Activated tumor- specific immunity; inhibited growth at injected and distal sites.	[1]
MC38 & B16F10 Melanoma	4 μg (intratumoral)	Days 0, 3, and 7	Resulted in complete tumor regression and enhanced the efficacy of anti-PD1 therapy.	[1]

Phase I Clinical Trial (NCT03010176) Pharmacodynamics

The Phase I study in patients with advanced solid tumors or lymphomas established the pharmacokinetic and pharmacodynamic profile of intratumoral Ulevostinag.[3][4]



Parameter	Dose Range	Time Course	Result	Citation
Plasma Concentration	Dose-dependent	N/A	Plasma concentrations increased in a dose-dependent manner.	[3][4]
Circulating Cytokines (CXCL10, IFNy, IL-6)	Up to 540 μg	Elevation at 2- 4h, Peak at 6-8h, Partial resolution at 24h	Clear evidence of STING pathway activation and target engagement.	[3][4]
Recommended Phase II Dose (RP2D)	N/A	N/A	540 μg (intratumoral)	[3][4]

Phase II Clinical Trial (NCT04220866) Antitumor Activity

This randomized study evaluated Ulevostinag in combination with Pembrolizumab in patients with untreated, metastatic, or unresectable recurrent Head and Neck Squamous Cell Carcinoma (HNSCC).[3][4]

Treatment Arm	Number of Patients	Outcome (Complete or Partial Response)	Response Rate	Citation
Ulevostinag (540 μg) + Pembrolizumab	8	4	50%	[3][4]
Pembrolizumab Monotherapy	10	1	10%	[3][4]

Experimental Protocols and Methodologies

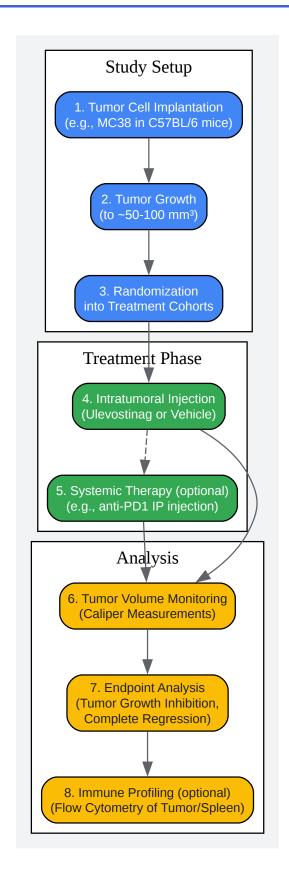


In-Vivo Murine Tumor Model Efficacy Study

This protocol outlines the general methodology used in preclinical assessments of Ulevostinag.

- Cell Line Implantation: C57BL/6 mice are subcutaneously injected with a suspension of MC38 or B16F10 tumor cells into the right flank.
- Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³), with measurements taken by caliper.
- Treatment Administration: Mice are randomized into treatment groups. Ulevostinag is administered via intratumoral injection at specified doses (e.g., 4 μg). For combination studies, an anti-PD1 antibody is administered intraperitoneally.
- Efficacy Assessment: Tumor volume is monitored over time. The primary endpoint is tumor growth inhibition or complete regression. Systemic effects are assessed by monitoring the growth of untreated, distal tumors.
- Immunophenotyping: At the study's conclusion, tumors and spleens may be harvested for flow cytometry analysis to characterize immune cell infiltration.





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Caption: General workflow for preclinical in-vivo efficacy studies.



Phase I/II Clinical Trial Protocol (Summarized)

This protocol summarizes the design of studies NCT03010176 and NCT04220866.[3][4]

- Patient Population: Enrollment of participants with advanced/metastatic solid tumors or lymphomas (Phase I) or specifically untreated metastatic/unresectable HNSCC (Phase II).[3]
 [4]
- Treatment Administration: Ulevostinag is administered via intratumoral injection.
 Pembrolizumab (200 mg) is administered intravenously every 3 weeks.[3][4]
- Dose Escalation (Phase I): A modified toxicity probability interval method was used to determine the maximum tolerated dose and recommended Phase II dose.[3][4]
- Safety and Tolerability: The primary objective is to assess safety, with adverse events monitored and graded continuously. The most common adverse event reported was pyrexia.
 [3][4]
- Pharmacokinetic/Pharmacodynamic Analysis: Blood samples are collected at specified time points (e.g., 2h, 4h, 6h, 8h, 24h post-dose) to measure plasma concentrations of Ulevostinag and levels of circulating cytokines (e.g., CXCL10, IFNy, IL-6) as biomarkers of STING activation.[3][4]
- Antitumor Activity: The primary objective of the Phase II portion is to assess antitumor activity based on objective response rates according to RECIST criteria.[3][4]

Conclusion

Ulevostinag (MK-1454) is a direct-acting STING agonist with a well-defined mechanism of action. Preclinical data robustly support its ability to induce tumor regression and synergize with checkpoint inhibitors.[1] Clinical trials have confirmed its manageable safety profile, demonstrated clear target engagement through biomarker modulation, and shown promising antitumor activity, particularly in combination with pembrolizumab for HNSCC.[3][4] Ulevostinag represents a significant advancement in the intratumoral delivery of innate immune activators for cancer therapy.



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